molecular formula C13H21NO3 B6434699 ethyl 1-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)cyclopropane-1-carboxylate CAS No. 33329-69-0

ethyl 1-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)cyclopropane-1-carboxylate

Cat. No. B6434699
CAS RN: 33329-69-0
M. Wt: 239.31 g/mol
InChI Key: SIERTOJMFJCEMB-UHFFFAOYSA-N
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Description

Ethyl 1-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C13H21NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The linear structure formula of this compound is C13H21NO3 . The compound contains an oxazine ring, which is a six-membered ring containing one oxygen atom, one nitrogen atom, and four carbon atoms .

properties

IUPAC Name

ethyl 1-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-5-16-11(15)13(6-7-13)10-14-12(3,4)8-9(2)17-10/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIERTOJMFJCEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2=NC(CC(O2)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,4,6-trimethyl-5,6-dihydro-4H-[1,3]oxazin-2-yl)-cyclopropanecarboxylic acid ethyl ester

Synthesis routes and methods

Procedure details

To concentrated sulfuric acid (102 mL) was added 1-cyano-cyclopropanecarboxylic acid ethyl ester (60 g, 0.43 mol) dropwise followed by 2-methylpentan-2,4-diol (52 g, 0.44 mmol) dropwise at 0° C. The mixture was stirred for an additional 1 h at 0° C. then poured onto ice-water. The aqueous phase was washed with AcOEt (3×200 mL) and then basified to pH 12 with 10 M NaOH. The resulting mixture was extracted with EtOAc (3×500 mL). The combined organic layer was washed with brine, dried over Na2SO4 and concentrated. The residue was purified by column chromatography on silica gel to give 1-(4,4,6-trimethyl-5,6-dihydro-4H-[1,3]oxazin-2-yl)-cyclopropanecarboxylic acid ethyl ester (65 g, yield: 63.2%). 1H NMR (CDCl3 400 MHz): δ4.21-4.06 (m, 3H), 1.73-1.69 (m, 1H), 1.40-1.10 (m, 17H).
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
102 mL
Type
solvent
Reaction Step Two

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